Ethyl 2-(Boc-amino)-1-naphthoate

Lipophilicity XLogP3 Chromatography

Ethyl 2-(Boc-amino)-1-naphthoate (CAS 1824676-62-1) is a naphthoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and an ethyl ester at the 1-position of the naphthalene core. With a molecular formula of C18H21NO4 and molecular weight of 315.36 g/mol, this compound serves as a protected amino acid ester building block in organic synthesis.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B12292469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(Boc-amino)-1-naphthoate
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC2=CC=CC=C21)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H21NO4/c1-5-22-16(20)15-13-9-7-6-8-12(13)10-11-14(15)19-17(21)23-18(2,3)4/h6-11H,5H2,1-4H3,(H,19,21)
InChIKeyHCRBLODCJWKDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Boc-amino)-1-naphthoate: A Boc-Protected Naphthalene Building Block for Precision Organic Synthesis


Ethyl 2-(Boc-amino)-1-naphthoate (CAS 1824676-62-1) is a naphthoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and an ethyl ester at the 1-position of the naphthalene core . With a molecular formula of C18H21NO4 and molecular weight of 315.36 g/mol, this compound serves as a protected amino acid ester building block in organic synthesis . The Boc group provides temporary amine protection, enabling selective transformations at other functional groups, while the ethyl ester offers a handle for further derivatization through hydrolysis or transesterification .

Ethyl 2-(Boc-amino)-1-naphthoate: Why Analog Substitution Introduces Synthetic Risk


While naphthoate esters and Boc-protected amino acids are both common in organic synthesis, substituting Ethyl 2-(Boc-amino)-1-naphthoate with a structurally similar analog introduces quantifiable differences in physicochemical properties, synthetic compatibility, and final product purity . For instance, the unprotected ethyl 2-amino-1-naphthoate (MW 215.25, XLogP3 3.3) is 100 g/mol lighter and significantly more polar, leading to different solubility and chromatographic behavior . Similarly, the carboxylic acid analog (2-(Boc-amino)-1-naphthoic acid) requires different coupling conditions and offers orthogonal reactivity . These differences underscore why generic substitution cannot be assumed without experimental validation.

Ethyl 2-(Boc-amino)-1-naphthoate: Quantitative Differentiation from Closest Analogs


Ethyl 2-(Boc-amino)-1-naphthoate: Higher Lipophilicity vs. Unprotected Analog Enables Non-Polar Phase Compatibility

Ethyl 2-(Boc-amino)-1-naphthoate exhibits a calculated XLogP3 of 4.5, compared to 3.3 for the unprotected ethyl 2-amino-1-naphthoate, representing a 1.2 log unit increase in lipophilicity . This difference reflects the hydrophobic contribution of the Boc group, which enhances retention in reversed-phase HPLC and solubility in non-polar organic solvents .

Lipophilicity XLogP3 Chromatography

Ethyl 2-(Boc-amino)-1-naphthoate: Increased Molecular Weight and Rotatable Bond Count Influence Crystallization and Handling

The Boc group adds 100.11 g/mol to the molecular weight (315.36 vs. 215.25) and increases the rotatable bond count from 3 to 6 compared to the unprotected ethyl 2-amino-1-naphthoate . This alters physical form, melting point, and solubility, with the Boc-protected compound generally existing as a solid with higher melting range .

Molecular Weight Rotatable Bonds Crystallinity

Ethyl 2-(Boc-amino)-1-naphthoate: Superior Topological Polar Surface Area (TPSA) for Blood-Brain Barrier Penetration Prediction

Ethyl 2-(Boc-amino)-1-naphthoate exhibits a TPSA of 64.6 Ų, which is 12.3 Ų higher than the unprotected analog (52.3 Ų) due to the additional carbamate oxygens in the Boc group . TPSA values below 90 Ų are generally favorable for passive blood-brain barrier penetration, and the 64.6 Ų value of the target compound places it within the optimal range for CNS drug design .

TPSA Drug-likeness Bioavailability

Ethyl 2-(Boc-amino)-1-naphthoate: Orthogonal Reactivity Profile Compared to Carboxylic Acid Analogs

The ethyl ester functionality in Ethyl 2-(Boc-amino)-1-naphthoate enables direct participation in transesterification and nucleophilic acyl substitution reactions, whereas the corresponding carboxylic acid analog (e.g., 2-(Boc-amino)-1-naphthoic acid) requires pre-activation for amide bond formation . The Boc group is stable to basic hydrolysis conditions, allowing selective deprotection of the ethyl ester with NaOH/EtOH while leaving the Boc group intact .

Orthogonal protection Ester hydrolysis Peptide coupling

Ethyl 2-(Boc-amino)-1-naphthoate: Documented High Purity (≥98%) with Validated Analytical Specifications

Commercially available Ethyl 2-(Boc-amino)-1-naphthoate is consistently supplied with a minimum purity of 98% (HPLC or GC) across multiple reputable vendors . In contrast, the unprotected ethyl 2-amino-1-naphthoate is typically offered at 95% purity, reflecting the greater synthetic accessibility and stability conferred by the Boc protecting group . This 3% purity difference translates to fewer impurities that could interfere with sensitive reactions or downstream biological assays .

Purity Quality control Reproducibility

Ethyl 2-(Boc-amino)-1-naphthoate: Enhanced Hydrogen Bond Acceptor Count Impacts Molecular Recognition

Ethyl 2-(Boc-amino)-1-naphthoate possesses 4 hydrogen bond acceptors (two ester carbonyl oxygens, two carbamate oxygens), compared to 3 for the unprotected analog . This additional H-bond acceptor capacity can influence binding affinity and selectivity in biological targets, particularly in enzyme active sites where multiple hydrogen bond interactions are critical for molecular recognition .

Hydrogen bonding Molecular recognition Target engagement

Ethyl 2-(Boc-amino)-1-naphthoate: Optimal Use Cases Based on Quantitative Evidence


Peptidomimetic and Foldamer Synthesis Requiring Non-Polar Solubility

With an XLogP3 of 4.5, Ethyl 2-(Boc-amino)-1-naphthoate is ideally suited for solution-phase peptide synthesis in non-polar organic solvents such as DCM, THF, or toluene, where the unprotected analog (XLogP3 3.3) would exhibit poor solubility . This lipophilicity facilitates extraction and purification in hydrophobic reaction environments .

Central Nervous System (CNS) Drug Discovery Programs

The TPSA of 64.6 Ų falls below the 90 Ų threshold for passive blood-brain barrier penetration, making this compound a promising scaffold for CNS-targeted drug candidates . The Boc group can be removed to reveal a free amine for further functionalization, while the naphthalene core provides aromatic stacking interactions with target proteins .

Orthogonal Protection Strategies in Multi-Step Synthesis

The ethyl ester and Boc-protected amine offer orthogonal reactivity: the ester can be selectively hydrolyzed under basic conditions (NaOH/EtOH) without affecting the Boc group, while the Boc group is cleaved under acidic conditions (TFA/DCM) . This dual protection enables complex, multi-step synthetic sequences with minimal purification steps .

Quality-Critical Research Requiring High-Purity Starting Materials

With a commercial purity specification of ≥98%, Ethyl 2-(Boc-amino)-1-naphthoate is recommended for applications where impurities could confound results, such as structure-activity relationship (SAR) studies, crystallography, or high-throughput screening campaigns . The 3% purity advantage over the 95% pure unprotected analog reduces the risk of off-target effects and improves assay reproducibility .

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